BenchChemオンラインストアへようこそ!

3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one

Medicinal Chemistry Synthesis Process Chemistry Heterocyclic Intermediate

3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one (CAS 1196156-78-1) is a fused bicyclic heterocycle comprising a cyclopentanone ring annulated to a 3-chloropyridine moiety. With a molecular weight of 167.59 g/mol and an XLogP3 of 1.3, it serves primarily as a versatile synthetic intermediate in medicinal chemistry.

Molecular Formula C8H6ClNO
Molecular Weight 167.59 g/mol
Cat. No. B7961143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one
Molecular FormulaC8H6ClNO
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C1N=CC(=C2)Cl
InChIInChI=1S/C8H6ClNO/c9-5-3-6-7(10-4-5)1-2-8(6)11/h3-4H,1-2H2
InChIKeyGTFKCAAIMOTVPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one: Core Structure and Procurement Context


3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one (CAS 1196156-78-1) is a fused bicyclic heterocycle comprising a cyclopentanone ring annulated to a 3-chloropyridine moiety [1]. With a molecular weight of 167.59 g/mol and an XLogP3 of 1.3, it serves primarily as a versatile synthetic intermediate in medicinal chemistry [2]. The chlorine atom at the 3-position of the pyridine ring distinguishes it from the unsubstituted parent scaffold and other halogen congeners, enabling distinct reactivity profiles in cross-coupling and nucleophilic aromatic substitution reactions that are critical for downstream diversification [3].

Why 3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one Cannot Be Replaced by Generic Cyclopenta[B]pyridin-5-one Analogs


The 3-chloro substituent is not a passive structural feature; it fundamentally alters the compound's synthetic utility and physicochemical profile compared to the unsubstituted parent (CAS 28566-14-5) and other halogen variants [1]. The chlorine atom serves as an essential synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are unavailable with the unsubstituted scaffold, and its distinct electronic and steric properties produce different reaction kinetics and regioselectivity compared to the 3-fluoro (CAS 1196156-82-7) and 3-bromo (CAS 1196154-87-6) analogs . Furthermore, the specific 3-chloro substitution pattern is required for its documented role as a key intermediate in the synthesis of iminothiadiazinedioxide BACE inhibitors under WO2016/118404, where the chlorine position and identity are structurally critical for the downstream construction of the pharmacophore [2].

Quantitative Differentiation Evidence for 3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one


Synthesis Yield Comparison: 3-Chloro Direct Cyclization vs. General Class Oxidation Methods

The Chinese patent CN201910132794 reports an 83% isolated yield for 3-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one via a two-step cyclization from cyclopentanedione, explicitly noting that prior literature methods for the general class (oxidation of cyclopentenopyridines, condensation with malondialdehyde derivatives, or reaction of 3-aminocyclopent-2-enone with propynal) all produce low yields and, critically, cannot introduce the 3-chloro substituent [1]. While the patent does not provide exact numerical yields for the comparator methods, it establishes that the direct cyclization route uniquely achieves both the 3-chloro substitution and a preparatively useful yield in a single process, contrasting with the multistep, low-yielding historical approaches [1].

Medicinal Chemistry Synthesis Process Chemistry Heterocyclic Intermediate

3-Chloro Substituent as a Synthetic Handle: Differentiation from Unsubstituted Parent Compound

The 3-chloro substituent enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) directly at the pyridine C-3 position, a capability absent in the unsubstituted parent compound 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (CAS 28566-14-5) [1]. Among halogen congeners, the C-Cl bond offers a balanced reactivity profile: it is sufficiently inert to survive the oxidative cyclopentanone-forming conditions, yet reactive enough for subsequent cross-coupling, in contrast to the C-F bond (too inert for most cross-couplings) and the C-Br bond (which may undergo premature oxidative addition or decomposition) . The calculated XLogP3 of 1.3 for the 3-chloro compound represents an intermediate lipophilicity between the unsubstituted analog and the 3-bromo variant, influencing solubility and membrane partitioning in biological assays [2].

Cross-Coupling Chemistry Medicinal Chemistry Structure-Activity Relationship

Documented Role as Key Intermediate in BACE Inhibitor Synthesis (WO2016/118404)

The Chinese patent CN201910132794 explicitly identifies 3-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one as the key intermediate used in WO2016/118404 for constructing iminothiadiazinedioxide BACE inhibitors [1]. WO2016/118404 defines the 6,7-dihydro-5H-cyclopenta[b]pyridinyl moiety (with optional halogen substitution including chloro) as a preferred ring B in the claimed BACE inhibitor pharmacophore [2]. No other regioisomer (e.g., 2-chloro or 4-chloro) or alternative halogen is described in this specific BACE inhibitor context, establishing a unique positional requirement for the 3-chloro substitution in this therapeutic program [1].

Alzheimer's Disease BACE1 Inhibition Pharmaceutical Intermediate

Physicochemical Property Differentiation: Calculated vs. Experimental Baselines

Computed physicochemical properties distinguish 3-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one from its close analogs. The target compound has a topological polar surface area (TPSA) of 30 Ų and 0 hydrogen bond donors, identical to the unsubstituted parent and other 3-halogen analogs, but its XLogP3 of 1.3 reflects the lipophilic contribution of chlorine [1]. By comparison, the unsubstituted 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (PubChem CID 53401011) has a lower computed XLogP3 (~0.6–0.8), while the 3-bromo analog (MW 212.04) has a higher computed logP (~1.6–1.8) . These differences, although modest in absolute magnitude, can produce measurable shifts in chromatographic retention time, solubility, and non-specific protein binding in biochemical assays [2].

ADME Prediction Physicochemical Profiling Compound Selection

Target Applications for 3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one Based on Evidence


Synthesis of Iminothiadiazinedioxide BACE1 Inhibitors for Alzheimer's Disease Research

Based on its documented role as a key intermediate in WO2016/118404, this compound is the required building block for constructing the cyclopenta[b]pyridinyl-containing BACE inhibitor series. Research groups pursuing β-secretase inhibition for Alzheimer's disease should procure this specific 3-chloro derivative rather than alternative halogen or positional isomers, as the patent disclosure explicitly incorporates the 3-chloro substitution pattern into the pharmacophore assembly [1].

Scaffold Diversification via Palladium-Catalyzed Cross-Coupling at the C-3 Position

The 3-chloro substituent enables Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling reactions for late-stage diversification of the cyclopenta[b]pyridin-5-one scaffold. This application leverages the balanced C-Cl bond reactivity (stable during ketone-forming steps, reactive for coupling) that distinguishes it from the C-F (too inert) and C-Br (potentially unstable) analogs . Medicinal chemistry groups building compound libraries around this core should select the 3-chloro variant for maximum synthetic flexibility [2].

Process Chemistry Scale-Up Using the CN201910132794 Two-Step Route

Industrial procurement for scale-up should reference the Chinese patent CN201910132794, which provides a validated two-step procedure delivering 83% yield on a 100 mmol scale (13.9 g isolated product). Unlike general oxidation methods that cannot introduce the 3-chloro group, this route is purpose-built for the target compound and is described by the inventors as suitable for scaled production [1].

Physicochemical Reference Standard for Halogen Congener Series

With its intermediate molecular weight (167.59 Da) and lipophilicity (XLogP3 1.3) among the 3-halogen cyclopenta[b]pyridin-5-one series, the 3-chloro compound serves as a balanced reference point for structure-property relationship studies. Researchers comparing halogen effects on ADME parameters can use this compound as a midpoint between the fluoro and bromo extremes [3].

Quote Request

Request a Quote for 3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.